molecular formula C15H17NO B3025482 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one CAS No. 2752-87-6

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B3025482
CAS No.: 2752-87-6
M. Wt: 227.3 g/mol
InChI Key: WZIOJYCFLAYASE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one is a tertiary amine-containing ketone derivative with the molecular formula C₁₅H₁₇NO (average mass: 227.31 g/mol) . Its structure features a dimethylamino group at the β-position of the propan-1-one backbone and a naphthalen-2-yl group at the carbonyl terminus. Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 2.91 (s, 3H, NCH₃), 3.09 (s, 3H, NCH₃), and aromatic proton signals between δ 7.46–8.40 .
  • IR (KBr): Peaks at 1636 cm⁻¹ (C=O stretch) and 2809 cm⁻¹ (C-N stretch) .

This compound is a critical intermediate in synthesizing Bedaquiline, a tuberculosis drug, where it serves as a precursor for the naphthalene-containing pharmacophore . Its hydrochloride salt (CAS: 5409-58-5) is a white to off-white powder with improved solubility in methanol, enhancing its utility in pharmaceutical manufacturing .

Properties

IUPAC Name

3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIOJYCFLAYASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328233
Record name 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-87-6
Record name 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and dimethylamine as the primary starting materials.

    Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-2-yl)ethanone.

    Amination: The intermediate 1-(naphthalen-2-yl)ethanone is then subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Biological Activity

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its analgesic and potential anti-inflammatory properties. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₁₈ClNO, with a molecular weight of 263.76 g/mol. The compound features a naphthalene ring, a propanone chain, and a dimethylamino group. It is synthesized primarily through the Mannich reaction , which involves the condensation of 2-acetonaphthone with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Biological Activity

Research indicates that this compound exhibits notable analgesic properties. Its structural characteristics enable it to interact effectively with biological targets, making it a candidate for further pharmacological studies aimed at developing new pain relief medications. The following table summarizes key biological activities associated with this compound:

Activity Description
AnalgesicDemonstrated effectiveness in pain management through various in vitro assays.
Anti-inflammatoryPotential for reducing inflammation; specific mechanisms are still under study.
NeuroprotectiveMay offer protective effects on neural tissues; requires further investigation.

Case Studies and Research Findings

Several studies have evaluated the analgesic and anti-inflammatory effects of this compound:

  • Analgesic Efficacy : In vitro assays have shown that compounds derived from this structure exhibit significant analgesic activity comparable to established pain relief medications. The mechanisms underlying this activity may involve modulation of pain pathways.
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit inflammatory mediators, although detailed mechanisms remain to be elucidated. Further research is needed to confirm these effects and understand the underlying biochemical pathways.
  • Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets. Docking simulations indicate favorable binding affinities with receptors involved in pain and inflammation pathways .

Comparative Analysis

The uniqueness of this compound is highlighted when compared to structurally similar compounds:

Compound Name Structure Features Notable Properties
3-(Dimethylamino)-1-(phenyl)propan-1-onePhenyl group instead of naphthaleneAnalgesic activity
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-oneMethoxy substitution on phenylEnhanced solubility
3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-oneNitro substitution on phenylIncreased reactivity
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-oneMethoxy substitution on a different positionPotentially altered pharmacokinetics

The presence of the naphthalene ring in this compound distinguishes it from others, potentially influencing its biological activity and efficacy as an analgesic agent.

Comparison with Similar Compounds

Variations in the Amine Substituent

Compound Name Amine Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one Dimethylamino C₁₅H₁₇NO 227.31 Intermediate for Bedaquiline
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one Morpholine C₁₇H₁₉NO₂ 269.34 Research compound; no reported bioactivity
3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one Benzylamino C₁₉H₁₉NO 277.36 Solid (mp: 66–69°C); synthesized via N-methoxy-N-methylamide intermediates

Key Observations :

  • The dimethylamino derivative is preferred in drug synthesis due to its compact size and ease of functionalization.
  • Benzylamino variants show lower solubility due to aromatic bulk but retain crystallinity .

Variations in the Aryl Group

Compound Name Aryl Group Molecular Formula Key Properties/Applications References
This compound Naphthalen-2-yl C₁₅H₁₇NO High aromatic conjugation; used in tuberculosis drug synthesis
3-(Dimethylamino)-1-(benzofuran-7-yl)propan-1-one Benzofuran-7-yl C₁₄H₁₇NO₂ Synthesized via Mannich reactions; explored for anti-TB activity
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl C₁₀H₁₅NOS Polarizable sulfur atom; potential electronic applications
1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one Ferrocenyl + methylsulfonylphenyl C₂₃H₂₅FeNO₃S Exhibits COX-2 inhibition and cytotoxicity; hybrid pharmacophore

Key Observations :

  • Naphthalen-2-yl provides extended π-conjugation, enhancing stability in drug intermediates .
  • Benzofuran and thiophene analogs introduce heteroatoms, modulating electronic properties for diverse applications .
  • Ferrocenyl hybrids demonstrate unique bioactivity due to redox-active iron centers .

Positional Isomerism in the Naphthalene Group

Compound Name Naphthalene Position Molecular Formula Key Properties References
This compound 2-position C₁₅H₁₇NO Optimal steric alignment for Bedaquiline
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one 1-position C₁₅H₁₇NO Altered steric hindrance; lower synthetic yield

Key Observations :

  • Naphthalen-2-yl isomers are more synthetically accessible and sterically favorable for drug binding .
  • Naphthalen-1-yl derivatives may face challenges in crystallization due to hindered packing .

Key Observations :

  • Chalcones and 4-aminoquinoline hybrids show promise in antiparasitic applications but require optimization for solubility .
  • Ferrocenyl compounds leverage organometallic chemistry for targeted cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one, and how is reaction efficiency optimized?

  • Methodology : The compound is synthesized via a Claisen-Schmidt condensation between 2-acetylnaphthalene and dimethylamine derivatives. A reported procedure involves reacting (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one under optimized conditions (e.g., solvent polarity, temperature control) to achieve an 87% yield. Reaction progress is monitored via TLC, and purification is performed using column chromatography. Structural confirmation relies on spectral techniques (1H/13C NMR, FT-IR, HR-MS) .
  • Optimization : Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (DMF or ethanol), and reaction time (2–6 hours). Catalytic bases like K₂CO₃ enhance enolate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?

  • Techniques :

  • FT-IR : A strong carbonyl (C=O) stretch near 1675 cm⁻¹ and aromatic C-H vibrations (745–850 cm⁻¹) confirm the naphthyl and ketone groups .
  • NMR : 1H NMR shows a singlet for dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C NMR reveals the ketone carbon at δ 195–200 ppm .
  • HR-MS : The molecular ion peak [M+Na⁺] at m/z 444.1569 aligns with the theoretical formula C₂₈H₂₃NNaO₃ .

Q. How does salt formation (e.g., hydrochloride) impact the compound’s solubility and bioactivity?

  • Methodology : Protonation of the dimethylamino group with HCl enhances water solubility, facilitating in vitro assays. For example, 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (CAS 5409-58-5) is used in pharmacokinetic studies. Solubility is quantified via shake-flask experiments, and bioactivity is compared using assays like antiplasmodial IC₅₀ .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

  • DFT Analysis : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability, and hyperpolarizability. The compound exhibits strong NLO activity due to a charge-transfer "D-π-A" architecture, with a bandgap of ~3.5 eV and hyperpolarizability (β) values exceeding 100 × 10⁻³⁰ esu .
  • Docking Studies : Molecular docking against hepatoprotective targets (e.g., cytochrome P450) reveals binding affinities (<i>K</i>d ~5–10 µM), validated via in vitro enzyme inhibition assays .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antiplasmodial vs. hepatoprotective effects)?

  • Data Analysis :

  • Structure-Activity Relationship (SAR) : Substituent variations (e.g., chloro vs. methoxy groups) alter bioactivity. For instance, 4-aminoquinoline-chalcone hybrids show antiplasmodial activity (IC₅₀ < 1 µM), while naphthyl derivatives prioritize hepatoprotection .
  • Assay Conditions : Discrepancies arise from cell-line specificity (e.g., Plasmodium falciparum vs. HepG2 cells) and cytotoxicity thresholds. Meta-analyses of dose-response curves and selectivity indices (SI > 10) clarify therapeutic potential .

Q. What experimental designs validate the compound’s role in multi-step syntheses (e.g., pyrazolo[1,5-a]pyrimidine derivatives)?

  • Multi-Step Synthesis : The compound acts as a Michael acceptor in cyclocondensation reactions. For example, reaction with aminopyrazoles under basic conditions yields pyrazolo[1,5-a]pyrimidines. Reaction monitoring via LC-MS and purification via recrystallization (ethanol/water) ensure >85% purity. Yields depend on electron-withdrawing substituents on the naphthyl ring .

Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for this compound?

  • In Vitro Models :

  • Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂). CYP450 isoforms responsible for oxidation (e.g., CYP3A4) are identified via inhibition assays .
  • Plasma Protein Binding : Equilibrium dialysis assesses binding affinity (>90% bound in human plasma), influencing bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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